Several chemical suppliers offer 2-Formyl-3-methylbutanenitrile, suggesting its potential use as a starting material or intermediate in organic synthesis [, , ]. However, there's no documented research published on its specific use in synthesis.
The molecule possesses three functional groups: aldehyde (CHO), nitrile (C≡N), and a methyl group (CH₃). Compounds with similar functional groups can be involved in various reactions, but specific research on 2-Formyl-3-methylbutanenitrile is yet to be documented.
2-Formyl-3-methylbutanenitrile is a chemical compound with the molecular formula CHNO and a molecular weight of 111.14 g/mol. Its structure consists of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and one formyl group (-CHO). The compound exhibits a boiling point of approximately 174.1 °C and a density of 0.933 g/cm³, indicating its liquid state at room temperature. The compound has two hydrogen bond acceptors and three freely rotating bonds, which contribute to its chemical reactivity and potential interactions in various applications.
Several synthesis methods have been documented for producing 2-formyl-3-methylbutanenitrile:
2-Formyl-3-methylbutanenitrile has diverse applications across various fields:
Interaction studies involving 2-formyl-3-methylbutanenitrile focus on its reactivity with biological systems and other chemical species:
Several compounds share structural similarities with 2-formyl-3-methylbutanenitrile. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylbutanenitrile | CHN | Lacks the formyl group; simpler structure. |
| 2-Benzyl-2-methylbut-3-enenitrile | CHN | Contains an additional benzene ring; used in fragrance analysis. |
| 4-Cyanobutanal | CHNO | Similar nitrile functionality but different carbon chain length. |
The uniqueness of 2-formyl-3-methylbutanenitrile lies in its specific combination of functional groups (formyl and nitrile) and its potential applications in biofuel production and fragrance chemistry, which may not be present in the similar compounds listed above.
Traditional organic synthesis of 2-formyl-3-methylbutanenitrile involves several established methodologies that utilize conventional chemical transformations. The compound, with molecular formula C6H9NO and molecular weight 111.14 grams per mole, represents a significant target in organic chemistry due to its formyl-nitrile functionality [1] [2].
The primary traditional approach involves the formylation of methylbutanenitrile precursors using established formylating agents [3]. Formic acid serves as one of the most fundamental formylating reagents, providing the formyl group (-CHO) necessary for the target compound synthesis [3]. The reaction typically proceeds through nucleophilic addition mechanisms where the nitrile carbon acts as an electrophilic center.
Dimethylformamide combined with phosphorus oxychloride represents another classical formylation strategy known as the Vilsmeier-Haack reaction [3]. This approach allows for the introduction of formyl groups under controlled conditions, though it requires careful temperature management to prevent decomposition of the nitrile functionality.
The Strecker synthesis provides an alternative pathway for constructing the carbon-nitrogen framework of 2-formyl-3-methylbutanenitrile [4] [5]. This three-component reaction involves aldehydes, amines, and cyanide sources to generate alpha-aminonitriles, which can be subsequently modified to introduce the formyl functionality [6].
The mechanism proceeds through imine formation followed by cyanide addition [4] [5]. Initially, the carbonyl oxygen of an aldehyde undergoes protonation, enabling nucleophilic attack by ammonia at the carbonyl carbon [5]. After proton exchange and water elimination, an iminium ion intermediate forms, which subsequently undergoes nucleophilic attack by cyanide to yield the aminonitrile framework [5].
Direct synthesis of alpha-formyl nitriles employs potassium tert-butoxide in tetrahydrofuran with ethyl formate as the formylating agent [7]. This procedure involves adding a mixture of the requisite nitrile (one equivalent) and ethyl formate (1.05 equivalents) in tetrahydrofuran dropwise to a suspension of potassium tert-butoxide (2.2 equivalents) [7].
The reaction mixture requires overnight stirring at room temperature, followed by dilution with dichloromethane and water [7]. pH adjustment to 4 using concentrated hydrochloric acid facilitates product isolation, with the organic layers being separated and washed with brine before drying with anhydrous magnesium sulfate [7].
| Reagent | Equivalents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Potassium tert-butoxide | 2.2 | Tetrahydrofuran | Room temperature | Overnight |
| Ethyl formate | 1.05 | Tetrahydrofuran | Room temperature | Overnight |
| Hydrochloric acid | As needed | Aqueous | Room temperature | Workup |
Catalytic isomerization represents a sophisticated approach for the synthesis and modification of formyl-containing nitriles. These processes utilize transition metal catalysts to facilitate molecular rearrangements that can lead to the formation of 2-formyl-3-methylbutanenitrile from alternative starting materials.
Nickel-based catalytic systems demonstrate remarkable efficacy in nitrile isomerization reactions [8] [9]. The use of [Ni(COD)2] combined with bis-diphosphinoferrocene ligands enables catalytic isomerization of methylbutenenitriles through allyl intermediates that display hemilability [8].
These catalytic systems operate through the formation of nickel-allyl complexes where the bis-diphosphinoferrocene ligands provide both electronic and steric control [8]. The hemilabile nature of these ligands allows for dynamic coordination changes during the catalytic cycle, facilitating the isomerization process.
Zero-valent nickel catalysts have been specifically applied to the isomerization of 2-methyl-3-butenenitrile to linear pentenenitriles [9]. The catalyst system demonstrates selectivity for linear products over branched isomers, providing a potential pathway for generating precursors to 2-formyl-3-methylbutanenitrile through subsequent functionalization reactions.
The mechanism involves Lewis acid activation of starting materials, enabling rearrangement reactions that proceed with high selectivity [10]. Density functional theory calculations have provided mechanistic insights into the isomerization process, accounting for the high selectivity displayed by the borane catalyst system [10].
Copper cyanide catalysis facilitates key equilibration reactions in the synthesis of formyl-containing nitriles [11]. The catalyst promotes equilibration between formyl imine and N-formyl enamine tautomers, which represents a crucial step in the overall synthetic pathway [11].
This copper-catalyzed equilibration occurs through carefully orchestrated addition, formylation, tautomerization, and dehydration steps [11]. The process enables the conversion of nitriles to alkeneisocyanides through a one-pot sequence involving organolithium addition, formylation, and subsequent dehydration [11].
Enzymatic approaches to nitrile synthesis offer advantages over traditional chemical methods, including milder reaction conditions and enhanced selectivity. Several enzyme systems demonstrate capability for producing formyl-containing nitriles through biotransformation processes.
Aldoxime dehydratase represents a key enzyme in the biosynthesis of nitriles from aldoxime precursors [12] [13]. These enzymes catalyze the dehydration of aldoximes to produce nitriles without requiring harsh chemical conditions such as high temperatures and pressures [12].
The enzymatic process involves the removal of water from aldoxime substrates, yielding nitrile products with high efficiency [12]. This biotransformation approach has been evaluated for the production of volatile nitrile compounds, including those with potential applications in fragrance and flavor formulations [12].
Aldoxime dehydratases from various microorganisms demonstrate different substrate specificities and reaction conditions [13]. The enzymes have been successfully applied in bioprocess development for the production of commercially important fine chemicals, including nitriles, carboxylic acids, and amides [13].
Nitrilases constitute another important class of enzymes for nitrile metabolism and biotransformation [13] [14] [15]. These enzymes directly convert nitriles to carboxylic acids, representing a key step in both catabolic and anabolic pathways involving carbon-nitrogen triple bonds [13].
The nitrilase enzyme family includes representatives from bacteria, filamentous fungi, yeasts, and plants [15]. These biocatalysts have drawn considerable attention for their applications in nitrile degradation and as prominent tools for synthetic transformations [15].
Industrial applications of nitrilases include the commercial production of nicotinic acid and (R)-(-)-mandelic acid, demonstrating the economic viability of enzymatic nitrile transformations [15]. The success of these processes has proven the great economic potential of nitrilase-based biotechnology [15].
Nitrile hydratases represent enzymes that transform nitriles into corresponding amides under mild reaction conditions [14] [16]. These enzymes operate enantioselectively and regioselectively with high yields, offering advantages over traditional chemical hydrolysis methods [14].
The enzymatic hydrolysis of nitriles has been traditionally carried out under extreme conditions using strong acids or bases at high temperatures [14]. The disadvantages of chemical methods include high energy costs, low yields, and missing selectivities, which enzymatic processes can overcome [14].
Nitrile hydratases from various microbial sources have been characterized and applied in biotransformation processes [16]. The University of Stuttgart has developed enrichment strategies using different nitriles as sole nitrogen sources, leading to the discovery of novel nitrile-saponifying biological systems [16].
| Enzyme Type | Substrate | Product | Advantage |
|---|---|---|---|
| Aldoxime Dehydratase | Aldoximes | Nitriles | Mild conditions |
| Nitrilase | Nitriles | Carboxylic acids | High selectivity |
| Nitrile Hydratase | Nitriles | Amides | Enantioselectivity |
The isolation and purification of 2-formyl-3-methylbutanenitrile and related intermediates require specialized techniques due to the compound's chemical properties and potential for decomposition or polymerization during processing.
Traditional fractional distillation presents challenges for nitrile purification due to the formation of azeotropes with hydrocarbon contaminants [17]. The separation of hydrocarbon impurities from nitriles containing 3 to 4 carbon atoms per molecule requires specialized approaches to achieve complete purification [17].
Methanol addition facilitates the formation of azeotropes between hydrocarbon contaminants and the alcohol, enabling separation through fractional distillation [17]. The hydrocarbon contaminant forms an azeotrope with methyl alcohol that has a boiling point substantially below that of the target nitrile, allowing for effective separation [17].
The optimal proportion of methyl alcohol addition depends upon the proportion of hydrocarbon contaminant present in the starting material [17]. Small-scale operations frequently benefit from the addition of stable, higher-boiling liquids such as lauryl alcohol to constitute residual liquid in the distillation apparatus [17].
Ion-exchange materials combined with neutral decolorizing agents provide efficient purification of organic nitriles from ionic and neutral impurities [18]. The preferred approach involves passing impure organic nitrile solutions through series of beds comprising cation-active materials, anion-active materials, and neutral decolorizing agents such as charcoal [18].
Cation-active materials suitable for nitrile purification include phenol-formaldehyde condensation products, catechol tannin formaldehyde condensation products, and aromatic sulfonic-formaldehyde condensation products [18]. Carbonaceous zeolites such as sulfated or sulfonated carbonaceous materials also demonstrate effectiveness in the purification process [18].
The ion-exchange purification process operates at normal room temperatures, avoiding the heat-induced decomposition and polymerization commonly encountered during distillation of heat-unstable nitriles [18]. This approach results in higher yields compared to distillation methods while effectively removing both organic and inorganic impurities [18].
Gas chromatographic separation of aromatic nitriles utilizes different liquid phases to achieve effective compound isolation [19]. A mixture of mono- and disubstituted nitriles can be separated using six different liquid phases, with the separation influenced by various molecular forces [19].
The forces affecting separation and elution order include hydrogen bonding, dipole interactions, and van der Waals forces [19]. An ortho methyl substituent increases the logarithm of specific retention volumes of nitrile solutes by an approximately constant amount [19].
Flash chromatography on silica gel provides effective separation of formyl-containing nitriles using appropriate solvent systems [20] [21]. The technique employs petroleum ether and ethyl acetate mixtures with varying ratios depending on the specific compounds being separated [20] [21].
Column chromatography utilizing hexane and ethyl acetate mixtures (ratios ranging from 98:2 to 82:18 volume/volume) has been successfully applied to nitrile purification [21]. The compounds are typically purified using 200-300 mesh silica gel with appropriate solvent gradients [20].
Automated flash chromatography provides enhanced efficiency for nitrile purification, particularly when dealing with crude reaction mixtures containing multiple components [7]. The crude mixture undergoes purification via automated flash chromatography to isolate the intermediate alpha-formyl nitrile products [7].
The purification process requires careful attention to solvent selection and gradient optimization to achieve effective separation while maintaining compound stability [22]. Temperature control during purification prevents decomposition of formyl-containing nitriles, which may be sensitive to elevated temperatures [22].
Mechanochemical purification protocols using solid formylating reagents such as N-formyl saccharin have been developed for specialized applications [23]. These protocols provide alternative approaches to traditional solution-based purification methods [23].
| Purification Method | Advantage | Application |
|---|---|---|
| Methanol azeotropic distillation | Removes hydrocarbon impurities | Industrial scale |
| Ion-exchange chromatography | Room temperature operation | Heat-sensitive compounds |
| Flash chromatography | High resolution separation | Laboratory scale |
| Automated chromatography | Enhanced efficiency | Complex mixtures |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-Formyl-3-methylbutanenitrile through both proton and carbon-13 analyses [1] [2]. The compound, with molecular formula C₆H₉NO and molecular weight 111.14 g/mol [3], exhibits characteristic resonances that reflect its unique bifunctional nature containing both formyl and nitrile groups.
The ¹H nuclear magnetic resonance spectrum of 2-Formyl-3-methylbutanenitrile exhibits several distinctive features. The formyl proton represents the most characteristic signal, appearing in the highly deshielded region around 9.5-10.5 parts per million [5]. This downfield position results from the proximity to the highly electronegative carbonyl oxygen, which significantly deshields the aldehydic hydrogen. Aldehydic protons typically resonate far downfield at 9-10 parts per million due to the strong deshielding effect of the carbonyl group [6] [7].
The methyl groups attached to the branched carbon appear in the aliphatic region, typically around 1.0-1.5 parts per million. The methylene and methine protons adjacent to both the formyl and nitrile functionalities show characteristic shifts reflecting their chemical environment. Protons on carbons alpha to carbonyl groups typically appear at 2.0-2.5 parts per million due to the electron-withdrawing effect of the carbonyl carbon [8].
The coupling patterns observed in the spectrum provide information about neighboring protons. The formyl proton may show small coupling constants with adjacent protons, while the methine proton displays characteristic multipicity based on its substitution pattern. These coupling patterns follow the n+1 rule and provide crucial structural confirmation [9].
The ¹³C nuclear magnetic resonance spectrum of 2-Formyl-3-methylbutanenitrile provides complementary structural information. The nitrile carbon appears in the characteristic range of 115-120 parts per million [10]. This relatively downfield position reflects the triple bond character and the electronegative nitrogen atom, though it appears less downfield than typical carbonyl carbons.
The formyl carbon exhibits its characteristic resonance around 190-200 parts per million, consistent with aldehyde carbons [2] [11]. This region is diagnostic for aldehydic carbons and represents one of the most downfield signals in carbon-13 nuclear magnetic resonance spectroscopy. The substantial downfield shift results from the deshielding effect of the carbonyl oxygen and the sp² hybridization of the carbon.
The remaining aliphatic carbons appear in their expected regions: methyl carbons around 10-15 parts per million, methylene carbons at 16-25 parts per million, and tertiary carbons at 25-35 parts per million [11]. The alpha carbons adjacent to the electronegative groups show slight downfield shifts compared to simple alkyl carbons due to the electron-withdrawing effects of both the formyl and nitrile functionalities.
| Carbon Type | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| Nitrile | 115-120 | C≡N carbon |
| Formyl | 190-200 | CHO carbon |
| Methyl | 10-15 | CH₃ carbons |
| Methylene | 16-25 | CH₂ carbons |
| Methine | 25-35 | CH carbons |
Infrared spectroscopy provides excellent identification capabilities for 2-Formyl-3-methylbutanenitrile through characteristic vibrational modes of its functional groups [12] [13]. The compound exhibits distinct absorption bands corresponding to both the formyl and nitrile functionalities, making it readily identifiable by infrared analysis.
The carbon-nitrogen triple bond stretching vibration appears as a sharp, intense absorption in the region 2240-2260 cm⁻¹ [14] [15]. This peak represents one of the most diagnostic features in the infrared spectrum due to its characteristic position and high intensity. The sharp nature of this absorption results from the relatively isolated position of this vibrational mode and the significant change in dipole moment during the stretching vibration [16].
Saturated nitriles typically show this absorption between 2260-2240 cm⁻¹, while aromatic nitriles appear at slightly lower frequencies (2240-2220 cm⁻¹) due to conjugation effects [14]. For 2-Formyl-3-methylbutanenitrile, the nitrile stretch appears in the higher frequency range characteristic of aliphatic nitriles.
The carbonyl stretching vibration of the formyl group appears as a strong absorption around 1730 cm⁻¹ [13] [7]. Saturated aldehydes typically exhibit carbonyl stretching frequencies in the range 1740-1720 cm⁻¹, with the exact position depending on the molecular environment. The high intensity of this absorption results from the large change in dipole moment during the carbonyl stretching vibration.
The carbonyl absorption represents one of the strongest peaks in infrared spectroscopy and serves as an excellent diagnostic tool for identifying aldehydic functionality [17]. The position at approximately 1730 cm⁻¹ confirms the aliphatic nature of the aldehyde, as aromatic aldehydes typically absorb at lower frequencies around 1705 cm⁻¹ due to conjugation effects.
The aldehydic carbon-hydrogen stretching vibrations provide additional confirmation of the formyl group presence. These absorptions appear as characteristic peaks in the region 2850-2700 cm⁻¹ [18] [19]. Typically, two bands are observed: one around 2850 cm⁻¹ and another around 2750 cm⁻¹. These unusually low frequencies for carbon-hydrogen stretches result from the electron-withdrawing effect of the carbonyl oxygen, which weakens the carbon-hydrogen bond.
The lower frequency aldehydic carbon-hydrogen stretch often appears as a shoulder peak and represents a highly diagnostic feature for aldehydes [19]. This absorption helps distinguish aldehydes from ketones, which lack this characteristic feature.
The remaining aliphatic carbon-hydrogen stretching vibrations appear in the region 3000-2850 cm⁻¹ [15]. These include both symmetric and antisymmetric stretching modes of the methyl and methylene groups. The methyl bending vibrations appear around 1450 and 1375 cm⁻¹, with the latter representing the characteristic methyl umbrella mode [14].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C≡N stretch | 2240-2260 | Strong | Nitrile group |
| C=O stretch | 1720-1740 | Very Strong | Aldehyde carbonyl |
| CHO stretch | 2700-2850 | Medium | Aldehydic C-H |
| C-H stretch | 2850-3000 | Medium | Aliphatic C-H |
| CH₃ bend | 1375, 1450 | Medium | Methyl deformation |
Mass spectrometry of 2-Formyl-3-methylbutanenitrile reveals characteristic fragmentation patterns that reflect the presence of both formyl and nitrile functionalities [20] [21]. The electron ionization process produces a molecular ion followed by predictable fragmentation pathways that provide structural information.
The molecular ion peak for 2-Formyl-3-methylbutanenitrile appears at m/z 111, corresponding to the molecular weight of 111.14 g/mol [3]. Compounds containing both aldehyde and nitrile functionalities may show relatively weak molecular ion peaks due to the inherent instability of these functional groups under electron ionization conditions [22] [23].
The nitrogen rule applies to this compound, stating that molecules containing an odd number of nitrogen atoms exhibit odd-numbered molecular weights [24]. Since 2-Formyl-3-methylbutanenitrile contains one nitrogen atom, the molecular ion at m/z 111 follows this rule, providing additional confirmation of the molecular composition.
Alpha cleavage represents a primary fragmentation pathway for both aldehyde and nitrile functionalities [25] [26]. For the aldehydic portion, alpha cleavage can occur through loss of the aldehydic hydrogen, producing an [M-1]⁺ ion at m/z 110. This fragmentation is characteristic of aldehydes and helps distinguish them from ketones [27].
Additional alpha cleavage may occur at the carbon-carbon bonds adjacent to both functional groups. The cleavage adjacent to the carbonyl group can produce an acylium ion (CHO⁺) at m/z 29, which represents a diagnostic fragment for aldehydes [26]. However, this fragment is not unique to aldehydes as hydrocarbon rearrangements can also produce ions at this mass.
Nitriles exhibit characteristic fragmentation patterns including loss of hydrogen cyanide (HCN, 27 mass units) to produce an [M-27]⁺ fragment [22]. This fragmentation is particularly common in aliphatic nitriles and results in a significant peak in the mass spectrum. The loss of the cyanide radical (CN, 26 mass units) may also occur, producing an [M-26]⁺ fragment.
The McLafferty rearrangement may occur if the molecular structure permits, producing a characteristic fragment at m/z 41 in unbranched nitriles [22]. This rearrangement involves a six-membered cyclic transition state and results in the formation of C₃H₅⁺ ions, though this fragment is not unique to nitriles.
The presence of both formyl and nitrile groups in the same molecule creates unique fragmentation opportunities. Sequential losses may occur, such as initial loss of HCN followed by formyl-related fragmentations, or vice versa. These sequential fragmentations produce characteristic fragmentation cascades that can aid in structural identification.
Base peaks in the spectrum likely correspond to the most stable fragment ions, which may include rearranged structures that benefit from the stabilization provided by both functional groups. The relative intensities of these fragments depend on the specific substitution pattern and the stability of the resulting ionic species.
| Fragment Ion | m/z | Loss | Origin |
|---|---|---|---|
| [M]⁺ | 111 | - | Molecular ion |
| [M-1]⁺ | 110 | H | Alpha cleavage |
| [M-26]⁺ | 85 | CN | Nitrile loss |
| [M-27]⁺ | 84 | HCN | Nitrile loss |
| [CHO]⁺ | 29 | C₅H₈N | Formyl ion |
| [C₃H₅]⁺ | 41 | McLafferty | Rearrangement |
Ultraviolet-visible spectroscopy of 2-Formyl-3-methylbutanenitrile provides information about electronic transitions involving both the carbonyl and nitrile chromophores [28] [29]. The compound exhibits characteristic absorption bands corresponding to n→π* and π→π* transitions of these functional groups.
The carbonyl group in 2-Formyl-3-methylbutanenitrile exhibits two primary electronic transitions. The n→π* transition occurs around 275-295 nm and corresponds to the excitation of a non-bonding electron on oxygen to a π-antibonding orbital [29]. This transition typically shows moderate intensity and is responsible for the weak coloration sometimes observed in carbonyl compounds.
The π→π* transition appears at higher energy, typically around 180-190 nm, and corresponds to the excitation of an electron from a π-bonding orbital to a π-antibonding orbital [29]. This transition generally shows higher intensity than the n→π* transition but may not be observable in standard ultraviolet-visible spectrometers due to its high energy.
The nitrile group contributes additional electronic transitions to the ultraviolet spectrum. The carbon-nitrogen triple bond system exhibits π→π* transitions that typically appear in the far ultraviolet region. These transitions may overlap with those of the carbonyl group, leading to complex absorption profiles.
The exact wavelengths and intensities of these transitions depend on the molecular environment and the degree of conjugation present in the molecule. In 2-Formyl-3-methylbutanenitrile, the lack of extended conjugation results in relatively straightforward absorption patterns characteristic of isolated chromophores.
The absorption characteristics of 2-Formyl-3-methylbutanenitrile are influenced by solvent polarity and hydrogen bonding capabilities [30] [31]. Polar solvents can shift the n→π* transition to longer wavelengths due to preferential stabilization of the ground state through hydrogen bonding with the carbonyl oxygen.
Protic solvents may show more pronounced effects due to specific hydrogen bonding interactions with both the carbonyl oxygen and potentially with the nitrile nitrogen. These interactions can lead to shifts in both the wavelength and intensity of the observed absorptions.
The extinction coefficients for the various electronic transitions provide quantitative information about the electronic structure and can be used for analytical purposes. The carbonyl n→π* transition typically shows moderate extinction coefficients in the range of 10-100 M⁻¹cm⁻¹, while π→π* transitions generally exhibit higher values.
These spectroscopic parameters enable quantitative determination of 2-Formyl-3-methylbutanenitrile concentrations in solution and provide valuable information for photochemical and photophysical studies. The combination of multiple chromophores in a single molecule creates opportunities for intramolecular energy transfer processes that may be observable through time-resolved spectroscopic techniques.
| Transition Type | Wavelength Range (nm) | Intensity | Assignment |
|---|---|---|---|
| n→π* (C=O) | 275-295 | Moderate | Oxygen non-bonding to π* |
| π→π* (C=O) | 180-190 | High | π-bonding to π* |
| π→π* (C≡N) | <200 | Variable | Nitrile transitions |
| Charge transfer | Variable | Low | Intramolecular CT |